molecular formula C8H9N3O5 B098666 2-(2,6-Dinitrophenylamino)ethanol CAS No. 16242-42-5

2-(2,6-Dinitrophenylamino)ethanol

Cat. No. B098666
Key on ui cas rn: 16242-42-5
M. Wt: 227.17 g/mol
InChI Key: UIVZLKQKTUZDSE-UHFFFAOYSA-N
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Patent
US05186717

Procedure details

0.05 mol (10.125 g) of 2,6-dinitrochlorobenzene is added gradually, whilst stirring, to 25 ml of ethanolamine, the reaction medium being cooled so that the temperature does not exceed 50° C. The reaction medium is poured into 100 ml of iced water. The expected product precipitates. It is filtered off, washed with water and recrystallised from ethanol. After drying in vacuo, it melts at 100° C.
Quantity
10.125 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]=1Cl)([O-:3])=[O:2].[CH2:14]([CH2:16][NH2:17])[OH:15]>O>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]=1[NH:17][CH2:16][CH2:14][OH:15])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
10.125 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])Cl
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(O)CN
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium being cooled so that the temperature
CUSTOM
Type
CUSTOM
Details
does not exceed 50° C
CUSTOM
Type
CUSTOM
Details
The expected product precipitates
FILTRATION
Type
FILTRATION
Details
It is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol
CUSTOM
Type
CUSTOM
Details
After drying in vacuo, it melts at 100° C.

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(NCCO)C(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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